[4-(Tetrahydropyran-4-yloxy)phenyl]methylamine
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Overview
Description
Synthesis Analysis
The synthesis of related tetrahydropyran derivatives can be inferred from the papers. For instance, the synthesis of 1-methyl-4-heteroaryl-1,2,3,6-tetrahydropyridines with various C-4 substituents has been described, providing insights into the steric and polar interactions at the active site of MAO-B . Additionally, the synthesis of secondary amines of the tetrahydropyran series through condensation with aromatic aldehydes followed by reduction has been reported . These methods could potentially be adapted for the synthesis of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine.
Molecular Structure Analysis
The molecular structure of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine would likely exhibit characteristics that influence its interaction with biological targets. For example, the flexibility of the tetrahydropyran ring may enhance binding to hydrophobic pockets within enzyme binding sites, as suggested by the increased oxidative activity of flexible analogues of MPTP .
Chemical Reactions Analysis
The chemical reactivity of tetrahydropyran derivatives can be complex. The papers describe various reactions, such as the bioactivation of MPTP analogues by monoamine oxidase , and the reactions of tetrahydropyran-derived amines with acetyl chloride, succinic, and phthalic anhydrides to form corresponding acetamides, succinimides, and phthalimides . These reactions highlight the versatility of tetrahydropyran derivatives in chemical transformations.
Physical and Chemical Properties Analysis
While the physical and chemical properties of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine are not directly provided, related compounds exhibit properties that are significant for their biological activity. For example, the selective noradrenaline reuptake inhibition by [4-(Phenoxy)pyridine-3-yl]methylamines is influenced by the substitution at the 2-position of the phenoxy ring . Such structure-activity relationships are crucial for understanding the properties of these compounds.
Scientific Research Applications
Process Development for CCR5 Antagonist Intermediate
Hashimoto et al. (2002) developed an efficient synthesis method for 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride, a key intermediate for the CCR5 antagonist TAK-779. This process achieved a 78% isolated yield using commercially available reagents, highlighting a significant advancement in the synthesis of components for HIV infection treatments Hashimoto et al., 2002.
Novel Diamides Synthesis
Agekyan and Mkryan (2015) reported on the synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and [4-(4-methoxyphenyl)tetrahydropyran-4-yl]methylamine. Their work demonstrates the versatility of tetrahydropyran derivatives in synthesizing compounds potentially useful in medicinal chemistry Agekyan & Mkryan, 2015.
Synthesis of Bioactive Heterocycles
Majumdar and Bhattacharyya (2001) explored the thermal amino-Claisen rearrangement of certain coumarins to produce heterocyclic compounds, showcasing the utility of tetrahydropyran derivatives in creating bioactive molecules, potentially for pharmaceutical applications Majumdar & Bhattacharyya, 2001.
Facile Synthesis of Thiopyrimidines
Mistry et al. (2013) developed a succinct method for synthesizing innovative thiopyrimidines, demonstrating the role of tetrahydropyran derivatives in streamlining the production of compounds with antimicrobial and antitubercular properties Mistry et al., 2013.
Diastereo- and Enantioselective Synthesis
Pasha and Tanaka (2021) reported on the diastereo- and enantioselective oxa-hetero-Diels-Alder reactions of enones with aryl trifluoromethyl ketones, leading to the synthesis of trifluoromethyl-substituted tetrahydropyranones. This highlights the potential of tetrahydropyran derivatives in creating stereochemically complex molecules with improved biofunctionalities Pasha & Tanaka, 2021.
Safety and Hazards
“[4-(Tetrahydropyran-4-yloxy)phenyl]methylamine” is harmful if swallowed and can cause serious eye damage and severe skin burns . It may also cause respiratory irritation . Safety measures include not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye/face protection, and using it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
[4-(oxan-4-yloxy)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-4,12H,5-9,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNQGXQLNABWSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=C(C=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640240 |
Source
|
Record name | 1-{4-[(Oxan-4-yl)oxy]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Tetrahydropyran-4-yloxy)phenyl]methylamine | |
CAS RN |
864266-61-5 |
Source
|
Record name | 4-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864266-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-{4-[(Oxan-4-yl)oxy]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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